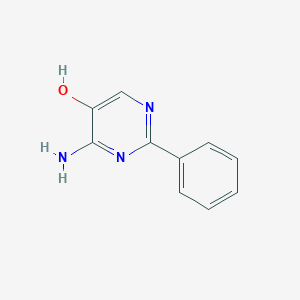
4-Amino-2-phenylpyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-phenylpyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-phenylpyrimidin-5-ol typically involves the cyclization of acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-phenylpyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-phenylpyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Research has indicated its potential as an anti-inflammatory and antiplasmodial agent.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-2-phenylpyrimidin-5-ol involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins . This inhibition can lead to decreased inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-phenylpyrimidine: Similar in structure but lacks the hydroxyl group at the 5-position.
4-Phenylpyrimidin-2-amine: Another related compound with different substitution patterns.
Uniqueness
4-Amino-2-phenylpyrimidin-5-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrimidine ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
4-amino-2-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C10H9N3O/c11-9-8(14)6-12-10(13-9)7-4-2-1-3-5-7/h1-6,14H,(H2,11,12,13) |
InChI-Schlüssel |
FEFGECOLZQMWMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
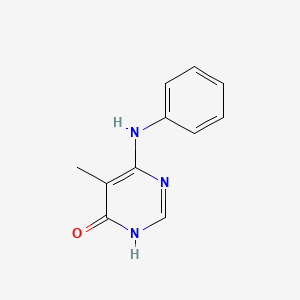

![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)

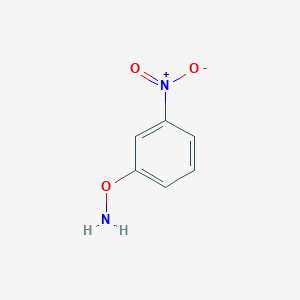
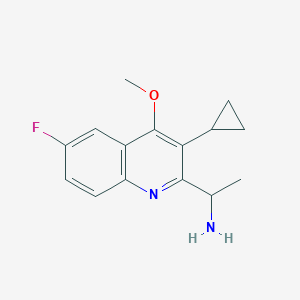
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)


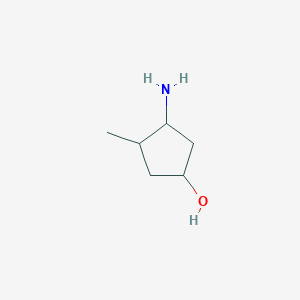
![1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid](/img/structure/B13882604.png)
